(4S,4'R,5R,5'S)-2,2'-diphenyl-4,4'-bi(1,3-dioxane)-5,5'-diol
Description
(4S,4'R,5R,5'S)-2,2'-diphenyl-4,4'-bi(1,3-dioxane)-5,5'-diol is a chiral bicyclic diol featuring two 1,3-dioxane rings fused via a central biphenyl backbone. The stereochemistry of this compound, with distinct configurations at the 4,4',5,5' positions (S, R, R, S), endows it with unique spatial and electronic properties. It is synthesized through stereoselective methods, such as the reduction of protected galactaric acid derivatives followed by functionalization (e.g., bromination or phosphorylation) . Its rigid, oxygen-rich structure makes it a candidate for asymmetric catalysis, chiral ligand design, and supramolecular chemistry. The compound’s melting point is reported at 270°C, with an optical rotation of [α]D²⁴ = +77° (c = 1.0 g/dL, DMSO) .
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4S,5R)-4-[(4R,5S)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16+,17+,18-,19?,20? |
InChI Key |
NVEGGHPETXMRSV-MFVSGWCXSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@H](COC(O3)C4=CC=CC=C4)O)O |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3:4,6-Di-O-benzylidene-D-mannitol is typically synthesized through the reaction of D-mannitol with benzaldehyde in the presence of an acid catalyst. The reaction involves the formation of acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and the choice of solvent. The product is typically purified by recrystallization from a suitable solvent, such as diethyl ether, to obtain high-purity 1,3:4,6-Di-O-benzylidene-D-mannitol .
Chemical Reactions Analysis
Types of Reactions
1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene-protected ketones or aldehydes.
Reduction: It can be reduced to form benzylidene-protected alcohols.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene-protected ketones, while reduction may produce benzylidene-protected alcohols .
Scientific Research Applications
1,3:4,6-Di-O-benzylidene-D-mannitol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of optically active compounds. It is also employed as a protecting group for diols in organic synthesis.
Biology: The compound is used in the study of carbohydrate chemistry and as a model compound for understanding the behavior of sugar derivatives.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of 1,3:4,6-Di-O-benzylidene-D-mannitol involves the formation of stable acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. These acetal linkages protect the hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The compound’s stability and reactivity make it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between (4S,4'R,5R,5'S)-2,2'-diphenyl-4,4'-bi(1,3-dioxane)-5,5'-diol and related compounds:
Key Observations:
Stereochemical Complexity : The target compound’s (4S,4'R,5R,5'S) configuration contrasts with the (2S,2'S,4R,4'R,5R,5'R) isomer , highlighting the role of stereochemistry in modulating ligand-receptor interactions.
Rigidity vs.
Hydrogen-Bonding Capacity: Unlike 4,4'-biphenol, the target compound’s dioxane oxygen atoms enable stronger hydrogen-bonding networks, useful in supramolecular assemblies .
Synthetic Accessibility: The synthesis of the target compound via LiAlH₄ reduction and subsequent functionalization (e.g., bromination) is more complex than the dimerization of dioxolanones .
Asymmetric Catalysis
The target compound’s diol groups act as hydrogen-bond donors, enabling its use as a chiral auxiliary in phosphoramidite ligands. For example, it forms complexes with transition metals (e.g., Rh, Pd) for asymmetric hydrogenation, achieving enantiomeric excess (ee) values >90% in ketone reductions . Comparatively, BINOL-derived catalysts exhibit similar ee values but require higher catalyst loadings due to reduced rigidity .
Spectroscopic Properties
- ¹H NMR : The target compound shows distinct resonances for hydroxyl protons (δ = 4.60 ppm, brs) and dioxane protons (δ = 3.79–4.28 ppm) .
- ¹³C NMR : Peaks at δ = 100.4 ppm (acetal carbons) and δ = 137.7 ppm (aromatic carbons) confirm its structure .
- Comparison: BINOL exhibits simpler ¹H NMR spectra (δ = 6.8–7.5 ppm for naphthol protons) due to the absence of dioxane rings .
Stability and Reactivity
The dioxane rings enhance hydrolytic stability compared to dioxolane derivatives (e.g., ’s compound), which are prone to acid-catalyzed ring-opening. However, the tert-butyl groups in ’s structure improve steric shielding, increasing thermal stability up to 300°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
